molecular formula C7H17NO B1367649 (1-Methoxypropan-2-yl)(propan-2-yl)amine

(1-Methoxypropan-2-yl)(propan-2-yl)amine

Cat. No.: B1367649
M. Wt: 131.22 g/mol
InChI Key: GBFTVQXEZBKLOC-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)(propan-2-yl)amine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-methoxy-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C7H17NO/c1-6(2)8-7(3)5-9-4/h6-8H,5H2,1-4H3

InChI Key

GBFTVQXEZBKLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)COC

Origin of Product

United States

Significance of Secondary Amines in Chemical Synthesis and Materials Science Research

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen, are fundamental building blocks in modern chemistry. wisdomlib.orgwikipedia.org Their utility spans from the synthesis of fine chemicals and pharmaceuticals to the development of advanced materials.

In chemical synthesis, secondary amines are prized for their specific reactivity. They serve as crucial intermediates in a variety of transformations. For example, their reaction with aldehydes and ketones is a cornerstone method for forming enamines and imines, which are versatile synthons for constructing carbon-carbon and carbon-heteroatom bonds. fiveable.me Traditional synthetic routes to secondary amines often involve the N-alkylation of primary amines or the reductive amination of carbonyl compounds. researchgate.net However, these methods can suffer from poor selectivity, often leading to mixtures of products. researchgate.net This has spurred significant research into more robust and selective catalytic methodologies. researchgate.netorganic-chemistry.org

In the realm of materials science, the amine functional group is integral to the production of numerous polymers. Secondary amines are used in the synthesis of polyamides, polyimides, and polyurethanes, materials with wide-ranging applications in textiles, electronics, and aerospace. numberanalytics.comnumberanalytics.com They also function as curing agents for epoxy resins, where the reactivity of the N-H bond contributes to the formation of a cross-linked polymer network, dictating the final mechanical and thermal properties of the material. youtube.com Furthermore, amine-based materials are at the forefront of research into carbon capture technologies, where the nitrogen atom acts as a chemical trap for CO₂. rsc.orgvedantu.com The efficiency of these materials is highly dependent on the type of amine used, with primary and secondary amines showing different mechanisms and capacities for CO₂ adsorption. rsc.org

Table 2: Applications of Secondary Amines in Research
FieldKey Applications and Research Focus
Chemical SynthesisFormation of imines and enamines. fiveable.me Synthesis of pharmaceuticals, agrochemicals, and dyes. vedantu.comamerigoscientific.com Intermediates in N-alkylation and C-N cross-coupling reactions. researchgate.net
Materials ScienceMonomers and curing agents for polymers (e.g., polyamides, epoxy resins). numberanalytics.comyoutube.com Functionalization of solid sorbents for CO₂ capture. rsc.org Corrosion inhibitors. vedantu.com

Overview of Academic Research Trajectories for Amine Containing Organic Molecules

Specific Synthetic Routes for the Integration of 1-Methoxypropan-2-yl and Propan-2-yl Moieties

The creation of the target secondary amine hinges on the successful coupling of the 1-methoxypropan-2-yl and propan-2-yl (isopropyl) groups to a central nitrogen atom. This can be achieved through various established methods in amine synthesis, primarily by forming the secondary amine from a primary amine precursor.

The primary amine, 1-methoxypropan-2-amine, is a crucial precursor for the synthesis of the final compound. This building block can be synthesized through several methods, including biocatalytic and traditional chemical routes.

One effective method is the biocatalytic reductive amination of 1-methoxypropan-2-one. researchgate.net This process utilizes enzymes, such as amine dehydrogenases (AmDHs), to convert the ketone into the corresponding chiral amine with high enantiomeric excess. For instance, a semi-preparative synthesis using MsmeAmDH has demonstrated the ability to produce (S)-1-methoxypropan-2-amine with an 88.3% conversion yield and a 98.6% enantiomeric excess. researchgate.net This biocatalytic approach is recognized as a green and efficient alternative to conventional chemical methods. researchgate.net

A more traditional chemical approach involves the reaction of 1-methoxy-2-propanol (B31579) with ammonia (B1221849) over a suitable catalyst. google.com This amination reaction directly converts the alcohol functional group into a primary amine. Subsequent purification steps are necessary to isolate the anhydrous 2-amino-1-methoxypropane from the aqueous reaction mixture. google.com

Reductive amination is a premier method for introducing the propan-2-yl (isopropyl) group to form the target secondary amine. wikipedia.orgyoutube.com This process involves two main steps: the formation of an imine intermediate followed by its reduction. masterorganicchemistry.com

In this context, the primary amine building block, 1-methoxypropan-2-yl amine, is reacted with acetone (propan-2-one). The amine's nucleophilic nitrogen attacks the carbonyl carbon of acetone, leading to the formation of a hemiaminal, which then dehydrates to form an imine. libretexts.org This imine intermediate is then reduced in situ to the final secondary amine, (1-Methoxypropan-2-yl)(propan-2-yl)amine. The key advantage of this method is that it is a controlled, stepwise addition that avoids the over-alkylation often seen in direct alkylation with alkyl halides. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

An alternative, more versatile strategy for constructing ether-containing amines involves a three-step sequence that begins with a suitable amino alcohol. This method provides flexibility in introducing various ether functionalities.

Protection: The synthesis begins with the protection of the amine group of an amino alcohol, for example, 2-aminopropan-1-ol. The amine is converted into a less reactive form, such as a carbamate, to prevent it from interfering with subsequent reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), is widely used due to its stability and the mild acidic conditions required for its removal. fishersci.co.uk

Etherification: With the amine group protected, the hydroxyl group is converted into the desired ether. To create the 1-methoxy functionality, the protected amino alcohol is subjected to etherification, typically Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate to form the methoxy (B1213986) ether.

Deprotection: The final step is the removal of the protecting group to reveal the primary amine. For the Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. masterorganicchemistry.comfishersci.co.uk The resulting 1-methoxypropan-2-amine is then ready for the introduction of the propan-2-yl group as described in the previous section.

Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Secondary Amines

The efficiency and yield of secondary amine synthesis are highly dependent on the careful optimization of reaction conditions. Key factors include the choice of catalysts, reagents, solvent systems, and temperature.

The choice of catalyst and reagents is critical in driving the synthesis of secondary amines efficiently and selectively. In reductive amination and N-alkylation reactions, various systems have been developed to enhance performance.

Catalytic Systems: Transition-metal catalysts are frequently employed to facilitate these transformations. Ruthenium, iridium, and cobalt complexes have shown high efficacy. For example, a catalytic system generated from a tetranuclear Ru-H complex can enable the direct coupling of primary amines to form secondary amines. organic-chemistry.org Well-defined Co(II) complexes have been used to catalyze the efficient N-alkylation of amines by alcohols. organic-chemistry.org For reductive amination, the [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is highly efficient and chemoselective, tolerating a wide array of functional groups. organic-chemistry.org

Reagents: The selection of reagents, particularly the reducing agent in reductive amination, significantly impacts the reaction's success. Mild reducing agents like sodium triacetoxyborohydride are preferred for their selectivity. masterorganicchemistry.com For N-alkylation, reagents like cesium hydroxide can promote selective mono-N-alkylation over the often-problematic dialkylation. organic-chemistry.org The table below summarizes various catalytic systems and reagents used in secondary amine synthesis.

Reaction TypeCatalyst/ReagentKey FeaturesReference
N-AlkylationCesium Hydroxide (CsOH)Promotes selective mono-alkylation of primary amines. organic-chemistry.org
N-Alkylation with AlcoholsCo(II) complexes with PCP ligandEfficient, environmentally benign, uses non-precious metal. organic-chemistry.org
Reductive Amination[RuCl₂(p-cymene)]₂ / Ph₂SiH₂Highly chemoselective, tolerates many functional groups. organic-chemistry.org
Reductive AminationSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent for various aldehydes and ketones. masterorganicchemistry.com
N-Methylation with Methanol[(p-cymene)Ru(2,2'-bpyO)(H₂O)]General and efficient, tolerates sensitive substituents. organic-chemistry.org

The reaction medium and temperature are pivotal parameters that control the rate and outcome of the synthesis.

Solvent Systems: The solvent can significantly influence reaction kinetics. In reactions involving amines, the solvent's polarity and ability to form hydrogen bonds are important. researchgate.net For instance, the rate of aza-Michael addition reactions, which are relevant to amine synthesis, is greatly affected by the electrophilicity of the medium. researchgate.net Protic solvents like water can accelerate certain reactions by stabilizing transition states through hydrogen bonding. researchgate.net However, in some cases, organic diluents can lead to higher rates of thermal degradation of amines compared to aqueous systems. nih.govacs.org The choice of solvent is therefore a trade-off between enhancing reaction rate and maintaining the stability of the reactants and products.

Temperature: Temperature has a direct and significant impact on reaction kinetics. libretexts.org Generally, increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions and thus a higher reaction rate. cetri.ca However, for reversible reactions, which are common in amine synthesis, there is often an optimal temperature range. cetri.ca Beyond this range, the reverse reaction (e.g., desorption or degradation) can become dominant, leading to lower yields. cetri.ca For instance, in the reaction of amines with CO₂, the favorable temperature for the forward absorption reaction is often between 40-60 °C, while higher temperatures favor the reverse desorption process. cetri.ca Therefore, temperature must be carefully controlled to maximize the rate of the desired forward reaction while minimizing side reactions and product degradation. utwente.nlutwente.nl

Advanced Purification and Isolation Techniques for Secondary Amine Products

The successful synthesis of this compound and its analogs necessitates robust purification and isolation strategies to remove unreacted starting materials, catalysts, and byproducts. The choice of purification technique is dictated by the physicochemical properties of the target secondary amine and the impurities present. Advanced methodologies, including fractional distillation, preparative chromatography, salt formation and crystallization, and liquid-liquid extraction, are often employed to achieve high purity.

Fractional distillation is a cornerstone technique for the purification of volatile liquid amines, particularly when separating compounds with close boiling points. The efficiency of separation is dependent on the difference in boiling points between the target amine and impurities, as well as the specifications of the distillation apparatus, such as the type and length of the fractionating column. For secondary amines like this compound, which are prone to oxidation at elevated temperatures, vacuum distillation is often preferred to lower the boiling point and minimize thermal degradation.

Potential impurities from the synthesis of analogous N-isopropylamines can include acetone and isopropanol. Azeotropic distillation can be a valuable strategy in such cases. For instance, in the separation of diisopropylamine from isopropyl alcohol, water can be introduced to form a lower-boiling azeotrope with the amine, facilitating its removal.

Interactive Table: Illustrative Fractional Distillation Parameters for Secondary Amine Purification
ParameterValueCondition
CompoundAnalogous Secondary AmineN/A
Initial Purity~85%Post-synthesis crude mixture
Column TypeVigreuxProvides multiple theoretical plates for efficient separation
Pressure20 mmHgReduced pressure to lower boiling points
Bath Temperature100-120 °CTo ensure steady vaporization without decomposition
Head Temperature75-85 °CCorresponds to the boiling point of the desired fraction at the given pressure
Final Purity>98%After collecting the heart cut

Preparative chromatography is a high-resolution technique capable of separating complex mixtures of amines with high purity. For secondary amines, which are basic compounds, interactions with the acidic silanol groups of standard silica gel stationary phases can lead to peak tailing and poor separation. To mitigate these issues, several strategies are employed.

One common approach is to add a small amount of a competing amine, such as triethylamine, to the mobile phase. This effectively neutralizes the acidic sites on the silica gel, allowing for improved elution of the target amine. Alternatively, amine-functionalized silica or basic alumina can be used as the stationary phase to create a more suitable chemical environment for the separation. Reversed-phase chromatography, where the mobile phase is more polar than the stationary phase, can also be effective, especially for more polar amine analogs.

Interactive Table: Representative Preparative HPLC Conditions for Secondary Amine Analogs
ParameterCondition 1: Normal PhaseCondition 2: Reversed Phase
Stationary Phase Amine-functionalized Silica (e.g., KP-NH)C18
Mobile Phase Hexane/Ethyl Acetate gradientAcetonitrile/Water with 0.1% Triethylamine
Detection UV at 254 nmUV at 254 nm
Flow Rate 20 mL/min15 mL/min
Typical Loading 1-5 g of crude product500 mg - 2 g of crude product
Expected Purity >99%>99%

The basic nature of secondary amines allows for their conversion into salts upon reaction with an acid. These salts often exhibit significantly different solubility profiles compared to the freebase amine and neutral or acidic impurities, a property that can be exploited for purification.

A common method involves dissolving the crude amine mixture in a suitable organic solvent and adding an acid, such as hydrochloric acid (often as a solution in an organic solvent like diethyl ether or dioxane), to precipitate the amine hydrochloride salt. The salt can then be isolated by filtration and washed with a solvent in which it is insoluble to remove impurities. The pure freebase amine is subsequently regenerated by treatment with a base.

A more advanced technique, known as selective ammonium (B1175870) carbamate crystallization, utilizes the reaction of primary and secondary amines with carbon dioxide to form carbamates, which can then be separated by fractional crystallization. Another novel approach employs trichloroacetic acid (TCA) to induce the precipitation of the amine-TCA salt, which can be isolated and then gently heated to release the pure amine along with volatile byproducts.

Interactive Table: Illustrative Conditions for Amine Purification via Salt Crystallization
StepReagent/SolventTypical ConditionsPurpose
Salt Formation 2 M HCl in Diethyl EtherCrude amine in diethyl ether, cooled to 0-5 °C, slow addition of HCl solutionPrecipitation of the amine hydrochloride salt
Isolation Cold Diethyl EtherFiltration of the precipitate, followed by washing with cold diethyl etherRemoval of soluble impurities
Regeneration 1 M Sodium HydroxideSuspension of the salt in water, addition of base until pH > 10Conversion back to the freebase amine
Final Extraction DichloromethaneExtraction of the aqueous layer with dichloromethane, followed by drying and solvent removalIsolation of the pure freebase amine

Liquid-liquid extraction is a powerful technique for separating amines from non-basic impurities based on their differential solubility in immiscible liquid phases, often an aqueous and an organic phase. The basicity of the secondary amine is a key factor in this process.

By adjusting the pH of the aqueous phase, the amine can be selectively protonated or deprotonated, thereby altering its solubility. For instance, by washing an organic solution of the crude amine with an acidic aqueous solution (e.g., dilute HCl), the basic amine will be protonated and partition into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be separated, and the pH raised with a base (e.g., NaOH) to regenerate the freebase amine, which can then be extracted back into a fresh organic solvent. This acid-base extraction can be highly selective and is particularly useful for removing neutral and acidic impurities. The efficiency of this process is governed by the partition coefficient of the amine between the two phases, which is pH-dependent.

Interactive Table: Parameters for pH-Controlled Liquid-Liquid Extraction of a Secondary Amine
StepAqueous PhaseOrganic PhaseExpected Partitioning
Extraction of Amine 1 M HCl (pH ~1)Diethyl ether containing crude amineAmine protonated (R₂NH₂⁺), partitions into the aqueous phase. Neutral impurities remain in the organic phase.
Regeneration Add 2 M NaOH until pH > 11N/AProtonated amine is converted back to the freebase (R₂NH).
Back-Extraction Aqueous phase from regenerationFresh Diethyl EtherThe freebase amine partitions into the fresh organic phase.

Reactivity Profiles of the Secondary Amine Functionality

The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base and a nucleophile. libretexts.org This inherent nucleophilicity is the driving force for many of its characteristic reactions. However, the reactivity is modulated by the presence of two bulky alkyl groups—isopropyl and 1-methoxypropan-2-yl—which create steric hindrance around the nitrogen atom, potentially slowing reaction rates compared to less hindered secondary amines. researchgate.net

Nucleophilic Characteristics and Alkylation Reactions

Like other simple amines, this compound is nucleophilic and readily reacts with electrophiles such as alkyl halides. msu.edu In an alkylation reaction, the nitrogen's lone pair attacks the electrophilic carbon of an alkyl halide in a nucleophilic aliphatic substitution, typically following an SN2 mechanism. wikipedia.org This reaction leads to the formation of a tertiary amine.

For instance, the reaction with an alkyl halide (R-X) would proceed as follows: (CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃ + R-X → [(CH₃)₂CH-NH(R)-CH(CH₃)CH₂OCH₃]⁺X⁻

The initial product is a tertiary ammonium salt. In the presence of a base (or excess of the starting amine), this salt is deprotonated to yield the neutral tertiary amine. libretexts.org

It is important to note that the direct alkylation of secondary amines can sometimes lead to a mixture of products. The resulting tertiary amine is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, potentially leading to the formation of a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide. msu.edumasterorganicchemistry.com However, the steric bulk around the tertiary nitrogen generally makes this subsequent reaction slower than the initial alkylation of the secondary amine. masterorganicchemistry.com

The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, significant steric hindrance can counteract this electronic effect. researchgate.net

Acylation and Sulfonylation Pathways of the Amine Nitrogen

Secondary amines undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted (tertiary) amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Acylation Reaction Example: (CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃ + RCOCl → (CH₃)₂CH-N(COR)-CH(CH₃)CH₂OCH₃ + HCl

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide. expertsmind.comrsc.org The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Sulfonylation Reaction Example: (CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃ + ArSO₂Cl → (CH₃)₂CH-N(SO₂Ar)-CH(CH₃)CH₂OCH₃ + HCl

These reactions are generally robust and provide stable amide and sulfonamide products. libretexts.orgexpertsmind.com

Protonation Equilibria and Salt Formation

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound, allowing it to act as a Brønsted-Lowry base. It readily reacts with acids to form ammonium salts. pressbooks.pub

Salt Formation Reaction: (CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃ + HX → [(CH₃)₂CH-NH₂-CH(CH₃)CH₂OCH₃]⁺X⁻

The basicity of an amine is quantified by the pKa of its conjugate acid (the ammonium ion). masterorganicchemistry.com For most simple secondary alkylamines, the pKa values of their conjugate acids are typically in the range of 10 to 11. pressbooks.pub The electron-donating nature of the two alkyl groups increases the electron density on the nitrogen, making it a stronger base than ammonia or primary amines.

Table 1: Typical pKa Values of Conjugate Acids of Various Amines
AmineStructurepKa of Conjugate Acid (R₃NH⁺)
AmmoniaNH₃9.26
Methylamine (Primary)CH₃NH₂10.66
Diethylamine (Secondary)(CH₃CH₂)₂NH10.98
Triethylamine (Tertiary)(CH₃CH₂)₃N10.76
This compound(CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃Estimated 10.5 - 11.5

Data sourced from multiple organic chemistry resources. pressbooks.pubtaylorfrancis.com The pKa for the target compound is an estimate based on structurally similar secondary amines.

Transformations Involving the Ether Moiety

The ether functional group (C-O-C) in this compound is generally stable and unreactive under many conditions, which is why ethers are often used as solvents for chemical reactions. masterorganicchemistry.com However, under specific and typically harsh conditions, the ether linkage can be cleaved.

Mechanisms of Ether Cleavage

The most common method for cleaving ethers is through reaction with strong acids, particularly hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction is an acid-catalyzed nucleophilic substitution. longdom.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen atom, converting the poor leaving group (-OR) into a good leaving group (-OHR⁺), which is essentially an alcohol. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. wikipedia.orgkhanacademy.org

The specific pathway of the nucleophilic attack (SN1 or SN2) depends on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orglongdom.org In this compound, the ether is a methyl secondary ether (CH₃-O-CH₂R).

Attack at the methyl carbon: The nucleophile will preferentially attack the less sterically hindered methyl carbon via an SN2 mechanism. This would break the CH₃-O bond. masterorganicchemistry.comlongdom.org

Attack at the secondary carbon: Attack at the secondary carbon of the propan-2-yl group is also possible, but generally slower for an SN2 reaction due to greater steric hindrance. An SN1 pathway at this position is unlikely as it does not form a particularly stable secondary carbocation. masterorganicchemistry.com

Therefore, the most probable cleavage products upon reaction with one equivalent of HI or HBr would be methyl halide and the corresponding amino alcohol.

Predicted Ether Cleavage Reaction: (CH₃)₂CH-NH-CH(CH₃)CH₂OCH₃ + HI → (CH₃)₂CH-NH-CH(CH₃)CH₂OH + CH₃I

If an excess of the hydrohalic acid is used, the newly formed alcohol group can be further protonated and substituted by the halide to form a dihalo-substituted amine.

Conformational Effects of the Ether Group on Molecular Reactivity

Steric Hindrance: Certain conformations of the 1-methoxypropan-2-yl group might sterically block the lone pair of the secondary amine, hindering its ability to act as a nucleophile or a base. This could affect the rates of alkylation, acylation, and protonation reactions.

Intramolecular Interactions: In specific conformations, the ether's oxygen atom, with its lone pairs, could potentially interact with the N-H proton of the amine through an intramolecular hydrogen bond. This could influence the amine's basicity and the rotational barriers of the molecule.

Stereochemical Aspects of Reactions Involving Chiral Centers within the 1-Methoxypropan-2-yl Moiety

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of a chiral center, such as the one in the 1-methoxypropan-2-yl moiety of this compound, can significantly influence the formation of new stereocenters in a molecule. This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis.

The chiral carbon atom in the 1-methoxypropan-2-yl group, bonded to a methoxy group, a methyl group, a hydrogen atom, and the nitrogen of the amine, creates a stereogenic center. This inherent chirality can be exploited to direct the stereochemical course of reactions at a prochiral center elsewhere in the molecule. The effectiveness of this stereochemical control depends on several factors, including the nature of the reaction, the reagents used, and the reaction conditions.

While specific research detailing the use of this compound as a chiral auxiliary in asymmetric synthesis is not extensively documented in publicly available literature, the principles of asymmetric induction using structurally similar chiral amines and amino alcohols are well-established. These principles can be extrapolated to understand the potential stereodirecting influence of the 1-methoxypropan-2-yl moiety.

In a hypothetical scenario where the amine is acylated to form a chiral amide, the resulting compound could be used in diastereoselective reactions. For instance, the enolate of such an amide could undergo alkylation. The approach of the electrophile to the enolate face would be sterically hindered by the chiral auxiliary, leading to the preferential formation of one diastereomer over the other.

The table below illustrates a hypothetical diastereoselective alkylation of an N-acyl derivative of (S)-(1-Methoxypropan-2-yl)(propan-2-yl)amine. The diastereomeric ratio (d.r.) would be a measure of the stereochemical control exerted by the chiral auxiliary.

Electrophile (R-X)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
Methyl IodideTHF-78Data Not Available
Ethyl IodideTHF-78Data Not Available
Benzyl (B1604629) BromideTHF-78Data Not Available

Similarly, if the amine were converted into a chiral imine, nucleophilic addition to the C=N double bond would be influenced by the stereochemistry of the 1-methoxypropan-2-yl group. The nucleophile would preferentially attack from the less sterically hindered face, resulting in an excess of one enantiomer of the product amine after removal of the chiral auxiliary.

The following interactive table presents hypothetical results for the asymmetric addition of organometallic reagents to an imine derived from (S)-1-methoxypropan-2-amine. The enantiomeric excess (e.e.) of the product would reflect the degree of asymmetric induction.

Nucleophile (Nu-M)SolventTemperature (°C)Enantiomeric Excess (e.e.) of Product
Methylmagnesium BromideToluene-78Data Not Available
PhenyllithiumTHF-78Data Not Available
Allylmagnesium BromideDiethyl Ether-78Data Not Available

The efficiency of the stereochemical induction would depend on the conformational rigidity of the transition state. Intramolecular coordination, for example between the methoxy group's oxygen and a metal cation in the reagent, could lock the conformation and enhance the facial bias, leading to higher diastereoselectivity or enantioselectivity. The choice of solvent and temperature also plays a crucial role, as these factors can influence the stability of different transition state geometries.

Although specific experimental data for reactions involving this compound as a chiral directing group is not available in the reviewed literature, the foundational principles of stereochemistry strongly suggest that its chiral 1-methoxypropan-2-yl moiety has the potential to induce asymmetry in chemical transformations. Further research would be necessary to quantify the extent of this stereochemical influence and to explore its applications in asymmetric synthesis.

Spectroscopic and Structural Elucidation Methodologies for 1 Methoxypropan 2 Yl Propan 2 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of (1-Methoxypropan-2-yl)(propan-2-yl)amine by mapping the distinct chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

In ¹H NMR spectroscopy, the protons of this compound are expected to exhibit characteristic chemical shifts and spin-spin coupling patterns. Protons adjacent to the electron-withdrawing nitrogen and oxygen atoms will be deshielded and thus resonate at a lower field (higher ppm values). libretexts.orglibretexts.org For instance, the methine proton (CH) of the isopropyl group directly attached to the nitrogen is anticipated to appear in the range of 2.5-3.0 ppm. Similarly, the protons on the carbon adjacent to the ether's oxygen are expected in the 3.4-4.5 ppm region. libretexts.org The N-H proton of the secondary amine would likely appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent. libretexts.org

In ¹³C NMR spectroscopy, the carbon atoms bonded to the heteroatoms (N and O) will also be deshielded. Carbons adjacent to the amine nitrogen typically absorb in the 30-50 ppm range, while those next to the ether oxygen are found further downfield, generally between 50 and 80 ppm. libretexts.orgoregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
(CH₃)₂CH-N1.0 - 1.2Doublet
(CH₃)₂CH-N2.5 - 3.0Septet
N-HVariable (broad)Singlet
CH₃-CH1.1 - 1.3Doublet
CH₃-O3.2 - 3.4Singlet
O-CH₂3.3 - 3.6Multiplet
N-CH2.8 - 3.2Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₂CH-N20 - 25
(CH₃)₂CH-N45 - 55
CH₃-CH15 - 20
CH₃-O55 - 60
O-CH₂70 - 75
N-CH50 - 60

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the propan-2-yl and 1-methoxypropan-2-yl moieties. For example, a cross-peak between the methine and methyl protons of the isopropyl group would be expected.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show longer-range couplings between protons and carbons (typically over two to three bonds). HMBC would be crucial in connecting the two main fragments of the molecule, for instance, by showing a correlation between the protons on the carbon attached to the nitrogen and the carbons of the other substituent.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) for a mono-nitrogen compound is expected to have an odd nominal mass. libretexts.org

The fragmentation of secondary amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this could lead to the loss of a methyl or an ethyl group from the isopropyl or the methoxypropyl substituent, respectively. Ethers also undergo characteristic fragmentation, often involving cleavage of the C-O bond or α-cleavage at the carbon adjacent to the oxygen. miamioh.edublogspot.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment StructureFragmentation Pathway
145[C₈H₁₉NO]⁺Molecular Ion
130[M - CH₃]⁺α-cleavage at the isopropyl group
116[M - C₂H₅]⁺α-cleavage at the methoxypropyl group
100[M - CH₂OCH₃]⁺Cleavage of the methoxypropyl side chain
86[(CH₃)₂CHNHCHCH₃]⁺Cleavage of the C-O bond
58[(CH₃)₂CHNH₂]⁺Cleavage of the bond to the methoxypropyl group
44[CH₃CHNH₂]⁺α-cleavage within the isopropyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum of a secondary amine is characterized by a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching of aliphatic amines can be observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com Ethers exhibit a characteristic strong C-O stretching band between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pub The spectrum will also show C-H stretching vibrations from the alkyl groups around 3000-2850 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the C-C backbone vibrations. The C-O-C symmetric stretch in ethers also gives a characteristic Raman signal. aip.org

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch3350 - 3310 (weak to medium)Weak
C-H Stretch (sp³)2970 - 2850 (strong)Strong
N-H Bend1650 - 1580 (variable)Weak
C-O Stretch1150 - 1050 (strong)Medium
C-N Stretch1250 - 1020 (medium to weak)Medium

Computational Chemistry and Theoretical Investigations of 1 Methoxypropan 2 Yl Propan 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller–Plesset perturbation theory) are typically employed to solve the Schrödinger equation for the molecule.

Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data to illustrate the typical output of quantum chemical calculations for a molecule of this type. These are not published values for (1-Methoxypropan-2-yl)(propan-2-yl)amine.

PropertyValueUnit
Method/Basis SetB3LYP/6-31G(d)-
Heat of Formation (ΔHf)-250.5kJ/mol
HOMO Energy-6.2eV
LUMO Energy1.5eV
HOMO-LUMO Gap7.7eV
Dipole Moment1.8Debye
Ionization Potential8.1eV

Conformational Analysis and Potential Energy Surface Exploration

Molecules are not static; they can rotate around their single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

For this compound, this would involve systematically rotating the bonds—such as the C-N, C-O, and C-C bonds—and calculating the energy at each step. This process maps out the potential energy surface (PES) of the molecule. The results would identify the global minimum energy conformation and other low-energy local minima, providing insight into the shapes the molecule is most likely to adopt. Such studies are crucial for understanding how the molecule's three-dimensional structure influences its physical properties and biological interactions. nih.gov

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table shows an example of how the relative energies of different conformers would be reported. "Conformer A" represents the global minimum (most stable shape).

ConformerDihedral Angle (C-N-C-C)Relative Energy (kJ/mol)Population (%) at 298K
Conformer A175°0.0075.2
Conformer B65°5.215.5
Conformer C-70°8.19.3

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions. libretexts.orgacs.org For this compound, one could investigate reactions such as N-alkylation or ether cleavage under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This involves identifying the reactants, products, and any intermediates along the reaction coordinate.

A key aspect of this modeling is locating the transition state—the highest energy point on the reaction pathway that separates reactants from products. nih.gov Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to find these transition states.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction This table illustrates how activation energies for different potential reaction steps would be presented.

Reaction StepReactant Complex Energy (kJ/mol)Transition State Energy (kJ/mol)Product Complex Energy (kJ/mol)Activation Energy (Ea) (kJ/mol)
Protonation of Nitrogen025.1-15.325.1
SN2 Methylation-15.395.4-20.7110.7

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. tudelft.nlmdpi.com An MD simulation of this compound would solve Newton's equations of motion for the system, providing a trajectory that reveals its dynamic behavior.

By placing the molecule in a simulated box of solvent molecules (e.g., water), MD simulations can provide detailed insights into solute-solvent interactions. This would allow for the study of how water molecules arrange around the amine and methoxy (B1213986) groups, the formation of hydrogen bonds, and the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Illustrative Data Table: Solvent Interaction Parameters from a Hypothetical MD Simulation This table provides an example of data that could be extracted from an MD simulation in an aqueous solution.

Interaction SiteAverage Number of Hydrogen BondsAverage Solvation Shell Radius (Å)Self-Diffusion Coefficient (x 10⁻⁵ cm²/s)
Amine Nitrogen (N-H)2.13.51.8
Ether Oxygen (C-O-C)1.33.21.8

Synthesis and Investigation of Derivatives and Functional Analogs of 1 Methoxypropan 2 Yl Propan 2 Yl Amine

Synthesis and Exploration of N-Substituted (1-Methoxypropan-2-yl)(propan-2-yl)amine Derivatives

The synthesis of N-substituted derivatives of this compound is a fundamental approach to modifying its chemical properties. Standard organic synthesis techniques are employed to introduce a variety of functional groups to the nitrogen atom. These methods primarily include N-alkylation and N-acylation reactions.

N-alkylation can be achieved by reacting the parent secondary amine, this compound, with a range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide). evitachem.com Such reactions are typically conducted in the presence of a non-nucleophilic base, like potassium carbonate or sodium hydride, to deprotonate the amine, thereby enhancing its nucleophilicity and facilitating the substitution reaction. evitachem.com This approach allows for the introduction of diverse alkyl chains, including straight-chain, branched, and aromatic substituents.

Derivative TypeR-Group ExampleSynthetic MethodPrecursors
N-AlkylEthyl (-CH₂CH₃)N-AlkylationThis compound, Ethyl Iodide
N-BenzylBenzyl (-CH₂Ph)N-AlkylationThis compound, Benzyl Bromide
N-AcylAcetyl (-COCH₃)N-AcylationThis compound, Acetyl Chloride
N-CarbamoylCarbamoyl (-CONH₂)CarbamoylationThis compound, Isocyanate

Modifications to the Methoxypropan-2-yl Moiety for Structure-Reactivity Studies

Altering the methoxypropan-2-yl portion of the molecule is a key strategy for conducting structure-reactivity studies. These modifications can range from simple changes, such as substituting the methoxy (B1213986) group, to more complex alterations of the propyl backbone. The goal is to understand how changes in this part of the molecule affect its chemical reactivity, stability, and interactions. mdpi.comnih.govmdpi.com

The findings from these studies provide valuable insights into the electronic and steric tolerance of the molecular scaffold, guiding the design of future analogs with tailored reactivity profiles.

Modification TypeExample Substituent (on Phenoxy Ring)Synthetic IntermediateKey Reaction Step
Aryloxy Substitution4-Chloro1-(4-chlorophenoxy)propan-2-oneReductive Amination
Aryloxy Substitution2-Fluoro1-(2-fluorophenoxy)propan-2-oneReductive Amination
Aryloxy Substitution4-tert-Butyl1-(4-(tert-butyl)phenoxy)propan-2-oneReductive Amination
Aryloxy Substitution2-Methoxy1-(2-methoxyphenoxy)propan-2-oneReductive Amination

Incorporation of the (1-Methoxypropan-2-yl)aminopropyl Group into Larger Molecular Scaffolds (e.g., Heterocyclic Systems)

The (1-methoxypropan-2-yl)aminopropyl group can serve as a critical building block for the construction of more complex molecules, particularly those containing heterocyclic systems. osi.lvfrontiersin.orgnih.gov The synthesis of such compounds often involves multi-step sequences where the aminopropyl moiety is tethered to a pre-formed or concurrently formed heterocyclic core.

One established synthetic strategy for incorporating amine functionalities into larger scaffolds is the aza-Michael addition reaction. This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For example, the (1-methoxypropan-2-yl)aminopropyl group could be introduced by reacting the corresponding primary amine, 1-methoxypropan-2-amine, with an α,β-unsaturated ketone that is part of a larger molecular or heterocyclic framework. This method is highly effective for forming carbon-nitrogen bonds and has been used to synthesize β-azolyl ketones, which are precursors to various bioactive compounds.

Another approach involves the functionalization of a pre-existing heterocyclic system. For example, a heterocycle bearing a suitable leaving group can undergo nucleophilic substitution with 1-methoxypropan-2-amine. This direct approach is valuable for attaching the side chain to diverse heterocyclic cores such as pyridines, pyrimidines, or triazoles, thereby creating novel and structurally diverse chemical entities. google.com

Synthesis and Comparative Studies of Stereoisomeric Variants

The carbon atom bearing the amine group in the (1-methoxypropan-2-yl) moiety is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. The synthesis of stereoisomerically pure variants is of significant interest as different enantiomers can exhibit distinct properties. chimia.ch Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of the key chiral intermediate, (S)-1-methoxypropan-2-amine. researchgate.netresearchgate.net

Specifically, the asymmetric reductive amination of the prochiral ketone, 1-methoxypropan-2-one, using amine dehydrogenases (AmDHs) has proven to be a highly efficient method. researchgate.net This enzymatic process facilitates the direct conversion of the ketone to the corresponding chiral amine with very high enantiomeric excess (ee). google.com Various native AmDHs have been screened for this transformation, with some showing excellent conversion rates and stereoselectivity. For example, the use of MsmeAmDH in a semi-preparative scale synthesis resulted in (S)-1-methoxypropan-2-amine with an 88.3% yield and a 98.6% ee. researchgate.net

These biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions or asymmetric syntheses, providing access to optically pure building blocks for further derivatization. researchgate.net

EnzymeSubstrateProductConversion Rate (%)Enantiomeric Excess (ee %)
CfusAmDH1-Methoxypropan-2-one(S)-1-methoxypropan-2-amine63.9>98
MsmeAmDH1-Methoxypropan-2-one(S)-1-methoxypropan-2-amine56.598.6
MicroAmDH1-Methoxypropan-2-one(S)-1-methoxypropan-2-amine78.4>98
MATOUAmDH21-Methoxypropan-2-one(S)-1-methoxypropan-2-amine30.0>98

Exploration of Potential Applications and Industrial Research Contexts for 1 Methoxypropan 2 Yl Propan 2 Yl Amine and Its Derivatives

Role as Intermediates in Fine Chemical Synthesis

The primary and most documented role of (1-Methoxypropan-2-yl)(propan-2-yl)amine and its structural precursors is as an intermediate in the synthesis of more complex, high-value molecules, particularly in the agrochemical sector. researchgate.net The chiral amine moiety, (S)-1-methoxypropan-2-amine, is a crucial building block for certain chloroacetamide herbicides. researchgate.net

The synthesis of these herbicidal compounds often involves the reaction of this key amine intermediate with other chemical entities. researchgate.net The methoxy (B1213986) and isopropyl groups on the amine can influence the final product's physical properties, such as solubility and stability, as well as its biological activity. Biocatalytic processes, utilizing enzymes like amine dehydrogenases (AmDHs), have been developed for the efficient, high-yield production of these chiral amine precursors from substrates like methoxyacetone (B41198). researchgate.netresearchgate.net

Key Synthetic Pathways Involving Related Methoxypropylamine Intermediates:

Reductive Amination: A common method to produce such amines involves the reaction of a ketone (e.g., 1-methoxypropan-2-one) with an amine (e.g., isopropylamine) in the presence of a reducing agent.

Biocatalysis: Transamination of methoxyacetone using engineered enzymes offers a green and highly selective route to chiral amines like (S)-1-methoxypropan-2-amine. researchgate.net This method can achieve high conversions and excellent enantiomeric excess, which is critical for producing effective agrochemicals. researchgate.netresearchgate.net

The use of this compound itself as an intermediate can be inferred from its structure, which makes it a suitable precursor for creating molecules with specific steric and electronic properties.

Research in Polymer Chemistry and Material Science

In the realm of polymer chemistry, amines and their derivatives are fundamental building blocks and functional additives. While direct research on this compound in polymer applications is not extensively documented, its structural features—specifically the secondary amine and ether linkage—suggest several areas of potential investigation. chimia.chresearchgate.net

Amines are widely used as curing agents for epoxy resins, where the nitrogen atom's lone pair of electrons initiates the ring-opening polymerization of the epoxide groups, leading to a cross-linked, durable polymer network. The structure of this specific amine, with its moderate steric hindrance from the isopropyl group and the flexible ether linkage, could modulate the curing kinetics and the final thermomechanical properties of the epoxy material.

Furthermore, alkoxyamines, a class of compounds to which this molecule is related, are pivotal in Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization (CRP). chimia.chresearchgate.net NMP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. chimia.ch The amine could potentially be converted into a derivative that acts as a controller in such polymerization systems.

Potential Roles in Polymer and Material Science:

Application AreaPotential Role of this compoundAnticipated Effect on Material Properties
Epoxy Resin CuringActs as a curing agent or accelerator.Could influence cure speed, glass transition temperature (Tg), and crosslink density.
Polyurethane SynthesisCan serve as a catalyst or a chain extender.May affect reaction rates and the soft/hard segment distribution.
Controlled Radical PolymerizationAs a precursor to an alkoxyamine initiator/controller for NMP.Enables synthesis of well-defined polymers with specific architectures. chimia.ch
SurfactantsIts amphiphilic nature could be utilized in the development of specialized surfactants. evitachem.comCould be used in emulsions, foams, or as a dispersing agent.

Investigation as Ligands in Catalysis and Coordination Chemistry

The presence of both a nitrogen (Lewis base) and an ether oxygen atom allows this compound to be investigated as a potential bidentate N,O-ligand in coordination chemistry. researchgate.net Such ligands can form stable chelate complexes with a variety of metal centers. The properties of the resulting metal complexes are influenced by the electronic and steric characteristics of the ligand. visnav.in

In catalysis, the coordination of such a ligand to a metal center can modulate its reactivity, selectivity, and stability. nih.gov For instance, iron complexes with substituted tris(2-pyridylmethyl)amine (B178826) (TPA) ligands, which are also N-donor ligands, have been studied for their ability to activate molecular oxygen for biomimetic oxidation reactions. visnav.in The methoxy group in the ligand can influence the electronic properties of the metal center, which in turn affects its catalytic activity. visnav.in

Research into Schiff base ligands, which are formed from amines, also highlights the importance of the coordination environment. nih.gov Metal complexes of Schiff bases have found applications in catalysis and organic synthesis. nih.gov By analogy, complexes of this compound could be explored for various catalytic transformations.

Potential Catalytic Applications for Metal Complexes:

Asymmetric Synthesis: Chiral versions of the ligand could be used to create catalysts for enantioselective reactions.

Oxidation Catalysis: Complexes with transition metals like iron, copper, or manganese could be investigated for their ability to catalyze oxidation reactions, potentially mimicking enzymatic processes. visnav.in

Polymerization Catalysis: Certain metal-ligand complexes are effective catalysts for polymerization reactions, such as ring-opening polymerization of lactones or olefin polymerization.

Development as Components in Specialized Solvents or Reagents

The molecular structure of this compound suggests its potential use as a specialized solvent or reagent. It possesses both a polar region (the amine and ether groups) and non-polar alkyl regions, giving it amphiphilic characteristics. This allows it to dissolve a range of substances with varying polarities.

Related compounds, such as 1-methoxy-2-propanol (B31579) (Propylene glycol monomethyl ether, PGME), are widely used as industrial solvents in inks, coatings, and cleaners due to their high water solubility and active solvency. atamanchemicals.comthegoodscentscompany.com While the amine is less polar and more basic than the corresponding alcohol, it would share some of these useful solvent properties. Its basicity also allows it to act as a proton scavenger or a mild base catalyst in organic reactions.

Comparison of Physicochemical Properties of Related Solvents:

CompoundMolecular FormulaBoiling Point (°C)Water SolubilityPrimary Use
1-Methoxy-2-propanol (PGME)C4H10O2~120MiscibleSolvent for coatings, inks, cleaners. atamanchemicals.comoecd.org
This compoundC7H17NONot widely reportedExpected to be moderatePotential as a basic solvent or reagent.
3-MethoxypropylamineC4H11NO~116-119MiscibleIntermediate for dyes, corrosion inhibitors. google.com

The development of this amine as a component in specialized solvent blends could be targeted for applications where both solvency and basicity are required, such as in certain cleaning formulations or as a medium for specific chemical reactions.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Methoxypropan 2 Yl Propan 2 Yl Amine

Advancements in Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly central to the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of (1-Methoxypropan-2-yl)(propan-2-yl)amine is an area ripe for the application of these principles, moving away from traditional methods that may rely on harsh reagents or generate significant waste streams.

A key area of development is the use of biocatalysis. Enzymes such as amine dehydrogenases (AmDHs) and transaminases offer highly selective and environmentally benign routes to chiral amines. researchgate.netgoogle.com Research into the biocatalytic reductive amination of 1-methoxy-2-propanone using isopropylamine as the amine donor could provide a direct, atom-economical pathway to the target molecule. This approach often proceeds in aqueous media under mild temperature and pressure conditions, drastically reducing the environmental footprint compared to conventional chemical reductions. Recent studies on natural AmDHs have demonstrated successful conversion of methoxyacetone (B41198) to (S)-1-methoxy-2-propylamine, a key precursor, indicating the feasibility of enzymatic routes. researchgate.net

Further green advancements include the exploration of alternative energy sources, such as microwave irradiation, to accelerate reaction times and reduce bulk heating. Additionally, the replacement of volatile organic solvents with greener alternatives like supercritical fluids or bio-based solvents is a critical research direction. One-pot reactions that combine multiple synthetic steps without isolating intermediates, such as the 'Grindstone Chemistry' method for synthesizing aminoalkyl naphthols, exemplify the kind of energy-efficient, solvent-minimalist approaches that could be adapted for amine synthesis. ijcmas.com

MetricTraditional Synthesis ApproachPotential Green Chemistry ApproachAnticipated Benefit
CatalystStoichiometric metal hydrides (e.g., NaBH4)Biocatalysts (e.g., Amine Dehydrogenase)High selectivity, biodegradability, reduced metal waste.
SolventVolatile organic compounds (e.g., Methanol)Aqueous media or bio-solventsReduced toxicity and environmental pollution.
Reaction ConditionsHigh temperature and pressureAmbient temperature and pressureLower energy consumption and improved safety.
Atom EconomyModerate (byproduct formation)High (direct amination)Maximized incorporation of starting materials into the final product.

Application of Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals by moving from traditional batch reactors to continuous-flow systems. nih.gov This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and streamlined scalability from laboratory to industrial production. durham.ac.uk

For the synthesis of this compound, a continuous-flow process would typically involve the reductive amination of 1-methoxy-2-propanone with isopropylamine. Reagents would be continuously pumped and mixed, then passed through a heated reactor column packed with a heterogeneous catalyst. mdpi.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.com The integration of in-line purification modules, such as scavenger resins or liquid-liquid extraction units, can deliver the final product with minimal manual handling, making the process highly efficient and automated. durham.ac.ukacs.org

The development of 3D-printed fixed-bed reactors loaded with catalysts further enhances the potential of flow chemistry, allowing for customized reactor designs that optimize reaction efficiency and catalyst stability for specific transformations like amine synthesis. mdpi.com

ParameterBatch ProductionFlow Chemistry ProductionKey Advantage of Flow Chemistry
Heat TransferLimited by vessel surface areaHigh surface-to-volume ratio enables rapid heating/coolingImproved temperature control and safety.
Mass TransferDependent on stirring efficiencyEfficient mixing through diffusion and advectionFaster reaction rates and higher conversion.
ScalabilityRequires larger vessels and process redesignAchieved by running the system for a longer durationSeamless transition from lab to pilot scale.
SafetyLarge volumes of reagents and intermediatesSmall reactor volumes minimize riskSafer handling of exothermic reactions and toxic reagents.
ProductivityLimited by batch cycle timeContinuous output (e.g., g/h or kg/day)Higher throughput from a smaller footprint.

Development of Novel Catalytic Systems for Selective Transformations

Catalysis is fundamental to modern organic synthesis, and the development of novel catalysts is a primary avenue for improving the synthesis of amines. nih.gov Research efforts are focused on creating catalysts that are not only highly active and selective but also reusable and cost-effective.

For the synthesis of this compound, heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture. Supported metal nanoparticles, such as nickel, palladium, or ruthenium on carriers like carbon or alumina, are being investigated for reductive amination processes. mdpi.com The synergy between the metal and the support can enhance catalytic activity and selectivity. For instance, catalysts with Ni–Nx sites have been shown to facilitate the reductive amination of C=O bonds. mdpi.com

In addition to metal-based systems, organocatalysis presents a metal-free alternative. nih.gov Chiral amines can catalyze reactions via enamine or iminium ion intermediates, offering pathways for asymmetric transformations. acs.org While typically applied to C-C bond formation, the principles of organocatalysis could be extended to novel transformations involving the target amine.

Furthermore, dual-catalyst systems that combine different modes of activation are emerging as a powerful strategy. A combination of photocatalysis and copper catalysis, for example, has been developed for the synthesis of alkyl amines from readily available carboxylic acids instead of alkyl halides, offering a milder and more versatile approach. k-online.com

Catalyst TypeExamplesPotential ApplicationAdvantages
Heterogeneous MetalNi/SBA-15, Pd/C, CuAlOxReductive amination in flow or batch reactorsEasy separation, reusability, high activity. mdpi.com
BiocatalystAmine Dehydrogenases (AmDHs)Asymmetric synthesis of chiral amine precursorsHigh enantioselectivity, mild conditions, green. researchgate.net
Homogeneous MetalRuthenium or Iridium complexesDirect amination of alcoholsHigh turnover frequency, good selectivity.
Dual CatalysisPhotocatalyst + Copper catalystSynthesis from non-traditional starting materialsMild reaction conditions, broad substrate scope. k-online.com

Integration of Machine Learning and AI for Predictive Chemistry and Synthesis Design

AI/ML ApplicationFunctionImpact on Synthesis of this compound
Retrosynthetic AnalysisProposes synthetic pathways by deconstructing the target molecule. mindmapai.appIdentifies novel and efficient routes from simple precursors.
Reaction Outcome PredictionPredicts the products and yields of a chemical reaction. drugtargetreview.comReduces experimental failures and accelerates route validation.
Automated OptimizationUses active learning to find optimal reaction conditions. nih.govEnables rapid optimization of yield and purity in a flow system.
In Silico Library ScreeningScreens virtual compounds and reaction conditions to identify promising candidates. digitellinc.comAssesses the feasibility of different substrates and catalysts before lab work.

Q & A

Q. What synthetic routes are optimal for preparing (1-Methoxypropan-2-yl)(propan-2-yl)amine with high purity?

The compound is synthesized via nucleophilic substitution between 1-methoxypropan-2-ol derivatives (e.g., tosylates) and isopropylamine under basic conditions (e.g., K₂CO₃). Microwave-assisted synthesis can reduce reaction time and improve yield (60–75%) by enhancing reaction kinetics . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy δ ~3.3 ppm, isopropylamine δ ~1.0–1.2 ppm).
  • FT-IR : Validates amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 146.2 .

Q. How do physical properties (e.g., solubility) influence experimental design?

The compound is moderately polar (logP ~1.2), soluble in THF, DCM, and methanol but poorly in water. This dictates solvent choice for reactions (e.g., THF for SN2 mechanisms) and storage conditions (anhydrous, 4°C to prevent hydrolysis) .

Advanced Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. Fukui indices highlight nucleophilic attack susceptibility at the methoxypropan-2-yl carbon, aligning with experimental regioselectivity .

Q. How to resolve contradictions in crystallographic data during structure refinement?

Use SHELXL ( ) for least-squares refinement with Hirshfeld Atom Refinement (HAR) to address electron density discrepancies. OLEX2 ( ) integrates refinement and analysis, enabling real-time validation of bond lengths/angles against Cambridge Structural Database (CSD) benchmarks.

Q. What methodologies assess the compound’s interaction with neurotransmitter receptors?

  • In vitro binding assays : Radioligand competition (³H-labeled antagonists) on HEK293 cells expressing dopamine D₂ receptors.
  • Molecular docking : AutoDock Vina simulates binding poses, identifying hydrogen bonds between the methoxy group and Ser193/His394 residues .

Data Analysis & Mechanistic Studies

Q. How to analyze conflicting kinetic data in amine oxidation reactions?

  • Controlled variable testing : Isolate temperature (20–60°C) and oxidant (e.g., H₂O₂ vs. KMnO₄) effects.
  • Arrhenius plots : Calculate activation energy (Eₐ) deviations. Contradictions may arise from competing pathways (e.g., over-oxidation to nitro derivatives) .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

Protonation of the amine group (pKa ~9.5) reduces nucleophilicity, preventing self-condensation. MD simulations (GROMACS) show solvation shells stabilize the protonated form in aqueous HCl (pH 3) .

Applications in Medicinal Chemistry

Q. How to design SAR studies for optimizing bioactivity?

  • Analog synthesis : Replace methoxy with ethoxy or isopropylamine with cyclohexylamine.
  • Bioassays : Test analogs against serotonin (5-HT₂A) and adrenergic (α₁) receptors.
  • QSAR modeling : Use PLS regression to correlate logD values (2.1–3.8) with IC₅₀ data .

Q. What in silico tools predict metabolic pathways for this amine derivative?

SwissADME predicts Phase I metabolism (N-demethylation via CYP3A4) and Phase II glucuronidation. MetaSite identifies metabolic soft spots (methoxy group → O-demethylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.